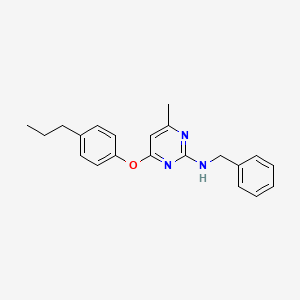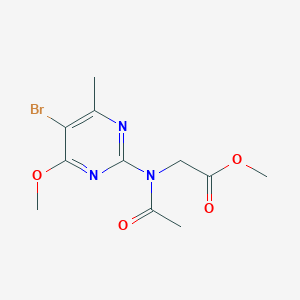
methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate, also known as BMMPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate involves the inhibition of protein phosphorylation. methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate binds to the active site of protein kinases and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This inhibition of protein phosphorylation has been found to have various physiological effects.
Biochemical and Physiological Effects:
methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has been found to have various biochemical and physiological effects. Inhibition of protein phosphorylation by methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has been found to affect cellular signaling pathways, leading to changes in gene expression, cell growth, and differentiation. methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has several advantages for lab experiments. It is a stable and reproducible compound that can be easily synthesized. methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has also been found to have selective inhibition of protein kinases, making it a useful tool for studying specific cellular signaling pathways. However, the limitations of methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate include its potential toxicity and lack of specificity for certain protein kinases.
Zukünftige Richtungen
The potential applications of methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate in various fields have led to several future directions for research. In agriculture, further studies can be conducted to optimize the herbicidal properties of methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate and develop it as a commercial herbicide. In medicine, methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate can be studied further for its potential as an anti-cancer agent and its effects on different types of cancer. In biochemistry, methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate can be used as a tool to study the role of protein phosphorylation in various cellular signaling pathways.
Conclusion:
In conclusion, methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate is efficient and reproducible. methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has been found to have selective inhibition of protein kinases, leading to various biochemical and physiological effects. Although methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has limitations, its potential applications have led to several future directions for research.
Synthesemethoden
The synthesis of methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate involves the reaction of 5-bromo-4-methoxy-6-methyl-2-pyrimidinamine with methyl N-acetyl glycinate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate. This synthesis method has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
Methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has been studied for its potential applications in various fields such as agriculture, medicine, and biochemistry. In agriculture, methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has been found to have herbicidal properties and can be used as a selective herbicide for weed control. In medicine, methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has been studied for its potential as an anti-cancer agent. In biochemistry, methyl N-acetyl-N-(5-bromo-4-methoxy-6-methyl-2-pyrimidinyl)glycinate has been used as a tool to study the role of protein phosphorylation in cellular signaling pathways.
Eigenschaften
IUPAC Name |
methyl 2-[acetyl-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O4/c1-6-9(12)10(19-4)14-11(13-6)15(7(2)16)5-8(17)18-3/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYIEXNJFHCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(CC(=O)OC)C(=O)C)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)
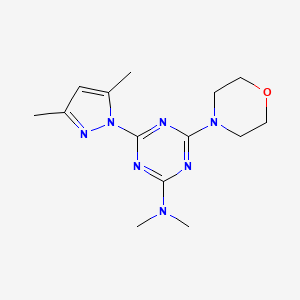
![1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5816432.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)
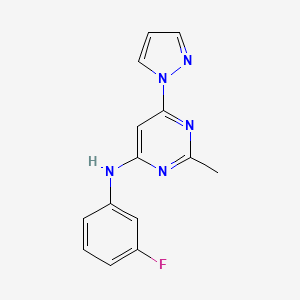
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
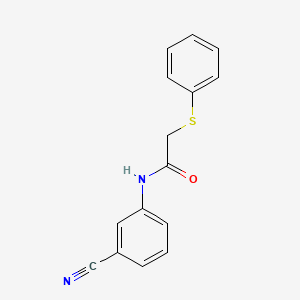
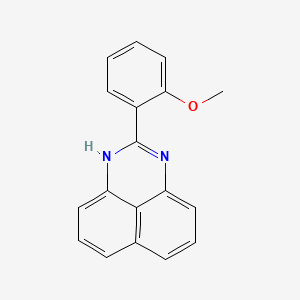
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)

